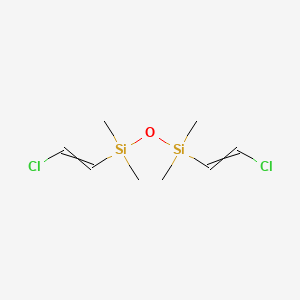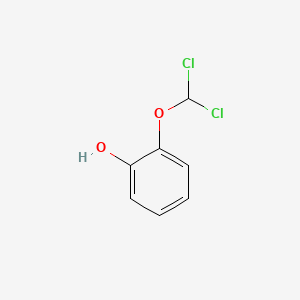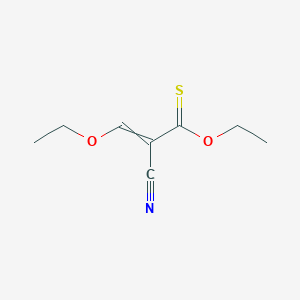silane CAS No. 93135-93-4](/img/structure/B14359953.png)
[(5-Butyl-3,3-dimethylcyclohexa-1,5-dien-1-yl)oxy](trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Butyl-3,3-dimethylcyclohexa-1,5-dien-1-yl)oxysilane is an organic compound characterized by its unique structure, which includes a cyclohexadiene ring substituted with butyl and dimethyl groups, and an oxy-trimethylsilane functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Butyl-3,3-dimethylcyclohexa-1,5-dien-1-yl)oxysilane typically involves the reaction of a cyclohexadiene derivative with a silane reagent under specific conditions. One common method includes:
Starting Materials: 5-Butyl-3,3-dimethylcyclohexa-1,5-diene and trimethylsilyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the silane ether bond.
Procedure: The cyclohexadiene derivative is reacted with trimethylsilyl chloride in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
(5-Butyl-3,3-dimethylcyclohexa-1-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.
Substitution: The silane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used to replace the silane group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce a new functional group in place of the silane.
科学的研究の応用
(5-Butyl-3,3-dimethylcyclohexa-1-yl)oxysilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving silane derivatives.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of (5-Butyl-3,3-dimethylcyclohexa-1-yl)oxysilane involves its interaction with various molecular targets and pathways. The silane group can participate in reactions that modify the compound’s structure, leading to different biological or chemical activities. The cyclohexadiene ring provides a stable framework that can undergo various transformations, making it a versatile compound in synthetic chemistry.
類似化合物との比較
Similar Compounds
Cyclohexadiene Derivatives: Compounds like 1,3-cyclohexadiene and 1,4-cyclohexadiene share similar ring structures but lack the silane group.
Silane Ethers: Compounds such as trimethylsilyl ethers have similar silane functional groups but different organic backbones.
Uniqueness
(5-Butyl-3,3-dimethylcyclohexa-1-yl)oxysilane is unique due to the combination of a cyclohexadiene ring with a silane ether group
This detailed article provides a comprehensive overview of (5-Butyl-3,3-dimethylcyclohexa-1-yl)oxysilane, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
93135-93-4 |
|---|---|
分子式 |
C15H28OSi |
分子量 |
252.47 g/mol |
IUPAC名 |
(5-butyl-3,3-dimethylcyclohexa-1,5-dien-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C15H28OSi/c1-7-8-9-13-10-14(16-17(4,5)6)12-15(2,3)11-13/h10,12H,7-9,11H2,1-6H3 |
InChIキー |
QBIMJLPJMJUWGA-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=CC(C1)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[Di(butan-2-yl)amino]methyl}-1,2-benzothiazol-3(2H)-one](/img/structure/B14359870.png)
![8-[(5,5,7,7-Tetramethyloct-1-en-1-yl)oxy]quinoline-2-carbonitrile](/img/structure/B14359876.png)
![2,9-Dimethyl-1,2-dihydro-7H-[1,2,3]triazolo[4,5-f]quinolin-7-one](/img/structure/B14359889.png)
![3-{Methyl[2-(pyridin-2-yl)ethyl]amino}phenol](/img/structure/B14359897.png)

![1-[(4-Methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B14359902.png)
![5-{[2-(Piperidin-1-yl)ethyl]amino}naphthalene-1-sulfonic acid](/img/structure/B14359903.png)
![N-butyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14359912.png)
![N-{4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butyl}prop-2-enamide](/img/structure/B14359917.png)


![Methyl 4-chloro-2-[(chloroacetyl)(phenyl)amino]benzoate](/img/structure/B14359936.png)


